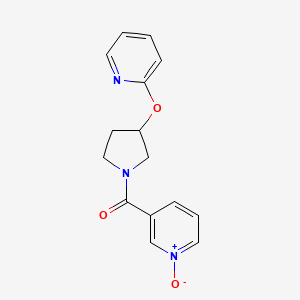

![molecular formula C18H19N5OS B2774799 N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421482-10-1](/img/structure/B2774799.png)

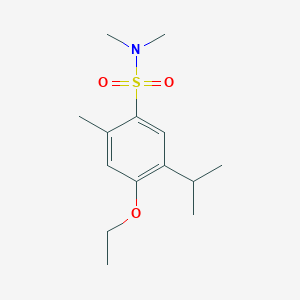

N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole . The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole structure is a fused ring system that provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability .

Synthesis Analysis

While specific synthesis methods for this compound are not available, nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles has been used to synthesize the corresponding 3-nitro derivatives .Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, a component of the compound, has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension .科学的研究の応用

Enhancing Cellular Uptake and Biological Activity

Research indicates that modifications to pyrrole–imidazole (Py–Im) hairpin polyamides, which are known for their DNA binding capabilities, can significantly enhance cellular uptake and biological activity. For instance, the introduction of an aryl group at the hairpin turn has shown to potentiate the biological effects of these compounds, leading to increased nuclear uptake and suggesting a pathway to improve their application as molecular probes or therapeutic agents (Meier et al., 2012).

Synthesis of Condensed Tricyclic Nitrogenous Structures

Another study focused on the synthesis of N-alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, aiming to develop substituted 3H,4H,6H,7H,8H-pyrrolo[2,1-h]purin-4-ones and their derivatives. These compounds have potential applications in medicinal chemistry due to their unique structural and functional properties (Chumachenko et al., 2013).

DNA Sequence Selective Recognition

Pyrrole and imidazole containing polyamides have been extensively studied for their ability to bind specifically to DNA sequences, thereby controlling gene expression. These compounds are considered for their potential as medicinal agents, especially in cancer treatment, due to their specificity in targeting certain DNA sequences (Chavda et al., 2010).

Modulating Gene Expression

Further research has elucidated the mechanism by which Py-Im polyamides bind to nucleosomal DNA, impacting gene regulation. These findings underscore the therapeutic potential of Py-Im polyamides in modulating gene expression, particularly in the context of cancer treatment (Gottesfeld et al., 2002).

Development of Antisecretory and Cytoprotective Agents

In the quest for new antiulcer agents, imidazo[1,2-a]pyridines with substitutions at the 3-position have been synthesized. Although lacking significant antisecretory activity, several compounds displayed notable cytoprotective properties, highlighting their potential in treating ulcers (Starrett et al., 1989).

Targeting DNA for Therapeutic Applications

Research into Py-Im polyamides continues to explore their utility in targeting specific DNA sequences for therapeutic applications. The design, synthesis, and evaluation of these compounds are geared towards developing effective strategies for gene control and disease treatment, demonstrating the versatility and potential of these molecules in biomedical research (Kawamoto et al., 2018).

作用機序

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

A related compound, a 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivative, has been reported as a potent necroptosis inhibitor, exhibiting potent inhibitory activity against receptor-interacting protein kinase 1 (ripk1) .

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to the presence of nitrogen-containing heterocyclic compounds, which have played a key role in drug production .

Result of Action

Related compounds have shown a wide range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .

特性

IUPAC Name |

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c1-2-5-14-17(25-22-21-14)18(24)20-13-7-3-6-12(10-13)15-11-19-16-8-4-9-23(15)16/h3,6-7,10-11H,2,4-5,8-9H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMYSOPSSSYKKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

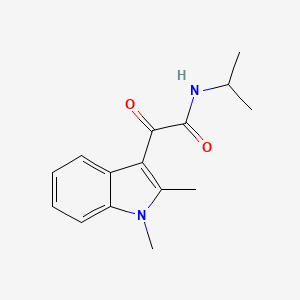

![N,N-diethyl-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2774719.png)

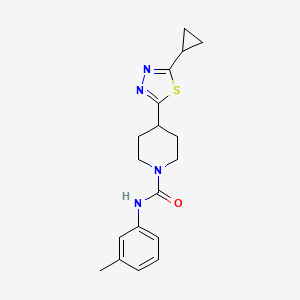

![2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2774726.png)

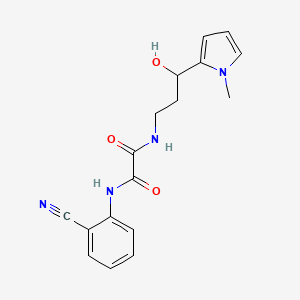

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2774727.png)

![3-amino-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774730.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid](/img/structure/B2774737.png)

![N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2774739.png)